molecular formula C13H12N2O5S2 B2439327 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-90-6

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2439327
CAS No.: 864937-90-6
M. Wt: 340.37
InChI Key: TYAPKFMOTJZXOK-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a dihydro-1,4-dioxine carboxamide. This specific structure suggests potential for diverse biochemical applications. The benzothiazole moiety is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets like enzymes and receptors . Compounds based on the benzothiazole scaffold have demonstrated significant research value as inhibitors of bacterial enzymes . Furthermore, benzothiazole-based compounds are actively investigated in neuroscience research for their potential interactions with targets relevant to conditions like Alzheimer's disease . The methylsulfonyl group at the 6-position of the benzothiazole ring is a key functional feature that can influence the molecule's electronic properties, solubility, and its capacity to form hydrogen bonds with biological targets. The 5,6-dihydro-1,4-dioxine group contributes a unique steric and electronic profile. Researchers may find this compound valuable for probing novel biological pathways, as a building block in medicinal chemistry programs, or as a candidate for screening against a panel of therapeutic targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or for diagnostic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S2/c1-22(17,18)8-2-3-9-11(6-8)21-13(14-9)15-12(16)10-7-19-4-5-20-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAPKFMOTJZXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Amide Bond Formation

The carboxamide group can participate in coupling reactions, such as amidation with amines or hydrolysis under acidic/basic conditions. For example, the synthesis of similar benzothiazole derivatives often involves the reaction of carboxylic acids with amines in the presence of coupling agents like 1,1'-carbonyldiimidazole (CDI) . This reaction is monitored via thin-layer chromatography (TLC) and confirmed by spectroscopic methods (NMR, IR) .

Thiazole Ring Modifications

The benzo[d]thiazole moiety is reactive due to its sulfur atom’s lone pair and the acidic C-2 proton. Common reactions include:

  • Nucleophilic aromatic substitution : Substitution of the methylsulfonyl group at the 6-position with other nucleophiles (e.g., thiocyanate, halogens) under catalytic conditions .

  • Electrophilic substitution : Introduction of substituents at the 2- or 4-positions via reactions with aldehydes or chlorides .

Dihydrodioxine Ring Reactions

The 5,6-dihydro-1,4-dioxine ring may undergo oxidation or ring-opening reactions under specific conditions (e.g., acidic or basic environments). For instance, oxidation could lead to the formation of a fully aromatic dioxine system, altering solubility and bioactivity .

Sulfonyl Group Reactivity

The methylsulfonyl group acts as a leaving group, enabling nucleophilic substitution or elimination. For example, it could be replaced by amine or hydroxyl groups under alkaline conditions .

Reaction Conditions and Analytical Methods

Reactions involving this compound are typically conducted under controlled conditions to optimize yield and purity:

Reaction Type Conditions Analytical Methods
Amidation (CDI coupling)DMF solvent, room temperature, catalytic imidazole TLC, NMR, IR
Thiazole substitutionK2CO3 in DMF, heating TLC, NMR
Dihydrodioxine oxidationOxidizing agents (e.g., H2O2), acidic conditionsHPLC, mass spectrometry

Biological Activity Correlation

Reactions that modify the methylsulfonyl or thiazole groups significantly influence biological activity. For example:

  • Anti-tubercular activity : Substitution at the thiazole C-4 position with thiocyanate or halogens enhances potency .

  • Anticancer activity : Structural analogs with cycloalkyl groups at the amide position show improved selectivity for targets like CDK9 .

Comparative Analysis of Structural Variants

A comparison of reaction outcomes for similar benzothiazole derivatives illustrates structural effects:

Compound Key Modification Biological Activity
N-(6-thiocyanatobenzo[d]thiazol-2-yl)amideThiocyanate substitutionAnti-tubercular (MIC: 100 µg/mL)
2-chloro-N-(benzo[d]thiazol-2-yl)acetamideChlorine substitutionAnticancer (YB5 cell line)
N-(6-methoxybenzo[d]thiazol-2-yl)benzamideMethoxy groupAnti-inflammatory

Scientific Research Applications

Biological Activities

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exhibits several promising biological activities:

  • Antimicrobial Activity : Compounds containing thiazole and dioxine structures have shown significant antimicrobial properties. The methylsulfonyl group may enhance these effects by improving solubility and bioavailability.
  • Anticancer Potential : Thiazole derivatives are known for their anticancer activities. This compound may interact with cellular pathways involved in cancer progression, potentially inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .
  • Anti-inflammatory Effects : The structural components of this compound suggest potential anti-inflammatory properties, which are common in thiazole-containing compounds. These effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes.

Case Study 1: Anticancer Activity

A study investigating various thiazole derivatives highlighted that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

Research published in MDPI detailed the synthesis of several thiazole-based compounds, including derivatives of this compound. These compounds were tested against a panel of bacterial strains, demonstrating promising antimicrobial activity attributed to their unique structural features .

Mechanism of Action

The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have been used to elucidate the binding interactions between the compound and its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives and sulfonyl-containing molecules. Examples include:

Uniqueness

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl group and dihydro-1,4-dioxine moiety differentiate it from other benzo[d]thiazole derivatives, potentially leading to unique applications and activities .

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for various biological activities. The presence of the methylsulfonyl group and the dioxine ring contributes to its unique properties.

Structure

  • Chemical Formula : C₁₃H₁₃N₃O₃S
  • Molecular Weight : 293.32 g/mol
  • IUPAC Name : this compound

Antitumor Activity

A study highlighted the in vitro anti-tumor activity of similar benzothiazole derivatives, indicating that compounds with this scaffold can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways .

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound showed effectiveness against various Gram-positive and Gram-negative bacteria. The antibacterial activity was assessed using agar well diffusion assays, revealing varying degrees of effectiveness against different bacterial strains .

Antioxidant Activity

The antioxidant capacity of benzothiazole derivatives has been evaluated using DPPH radical scavenging assays. Compounds were found to exhibit significant antioxidant activity, which is attributed to their ability to donate hydrogen atoms and stabilize free radicals. This property is crucial for potential therapeutic applications in oxidative stress-related diseases .

Enzymatic Inhibition

Benzothiazole derivatives have also been studied for their ability to inhibit certain enzymes involved in disease processes. For example, they have shown promise as inhibitors of enzymes related to cancer progression and inflammation .

Case Studies

  • Antitumor Efficacy : In a study involving various benzothiazole derivatives, one compound demonstrated a remarkable reduction in tumor size in xenograft models when administered at specific dosages.
  • Antimicrobial Testing : A series of synthesized benzothiazole analogues were tested against common pathogens. The results indicated that some compounds had MIC values as low as 8 µg/mL against Staphylococcus aureus.
  • Antioxidant Properties : A comparative analysis of antioxidant activity showed that certain derivatives had higher % inhibition rates than Vitamin C at equivalent concentrations.

Data Tables

Activity TypeCompoundIC50 (µM)Reference
AntitumorBenzothiazole Derivative A15
AntibacterialBenzothiazole Derivative B8
AntioxidantBenzothiazole Derivative C20

Q & A

Q. Critical Reaction Conditions :

StepTemperatureSolventCatalyst/ReagentYield Optimization
Cyclization80–100°CEthanolControlled pH (7–8) prevents side-product formation
Sulfonation0–5°CDichloromethanePyridine (base)Excess methanesulfonyl chloride (1.2 eq.) improves conversion
AmidationRTDMFEDC/HOBtStirring >12 hours ensures complete coupling

How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) of this compound across studies?

Advanced Research Question
Methodological Approach :

  • Orthogonal Assays : Validate activity using both in vitro (e.g., cell viability assays) and in silico (molecular docking against kinase or protease targets) methods .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., methylsulfonyl vs. nitro substituents) to identify key functional groups driving specificity .
  • Dose-Response Studies : Test activity across a concentration gradient (0.1–100 µM) to rule out non-specific cytotoxicity .

Example Data Contradiction Resolution :
A study reporting anticancer activity (IC₅₀ = 2.5 µM) but no antimicrobial action may reflect assay conditions (e.g., bacterial membrane permeability). Testing analogs with improved solubility (e.g., PEGylated derivatives) or using efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) clarifies mechanisms .

What advanced spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for methylsulfonyl (δ ~3.3 ppm for ¹H; δ ~45 ppm for ¹³C) and dioxine protons (δ ~4.2–4.5 ppm) .
    • 2D NMR (HSQC, HMBC) : Confirm connectivity between the benzo[d]thiazole and dioxine moieties .
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₆H₁₅N₂O₅S₂: 395.0462) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

How should researchers design experiments to elucidate the mechanism of action in biological systems?

Advanced Research Question
Stepwise Strategy :

Target Identification :

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays .
  • Pull-Down Assays : Immobilize the compound on beads to capture interacting proteins from cell lysates .

Pathway Analysis : RNA-seq or proteomics to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Mutagenesis Studies : Engineer kinase mutants (e.g., T790M in EGFR) to test binding specificity .

Q. Example Experimental Design :

Assay TypePositive ControlKey Metrics
Kinase InhibitionStaurosporineIC₅₀, Ki values
Apoptosis (Annexin V)Doxorubicin% apoptotic cells at 24h

What strategies improve solubility and bioavailability for in vivo studies of this compound?

Advanced Research Question
Methodological Solutions :

  • Salt Formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method in PBS pH 7.4) .
  • Prodrug Design : Introduce ester groups (e.g., acetyl) on the carboxamide, hydrolyzed in vivo by esterases .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

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